molecular formula C6H13BrO2 B12629818 (2R)-6-Bromohexane-1,2-diol CAS No. 918531-63-2

(2R)-6-Bromohexane-1,2-diol

Katalognummer: B12629818
CAS-Nummer: 918531-63-2
Molekulargewicht: 197.07 g/mol
InChI-Schlüssel: LPVGZZSFMIEXDY-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-6-Bromohexane-1,2-diol is an organic compound with the molecular formula C6H13BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-Bromohexane-1,2-diol typically involves the bromination of hexane-1,2-diol. One common method is the reaction of hexane-1,2-diol with hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out at a low temperature to prevent over-bromination and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-6-Bromohexane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form hexane-1,2-diol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-bromohexanoic acid or 6-bromohexanone.

    Reduction: Formation of hexane-1,2-diol.

    Substitution: Formation of 6-hydroxyhexane-1,2-diol or 6-cyanohexane-1,2-diol.

Wissenschaftliche Forschungsanwendungen

(2R)-6-Bromohexane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-6-Bromohexane-1,2-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromohexane-1,2-diol: The racemic mixture of the compound.

    Hexane-1,2-diol: The non-brominated version of the compound.

    6-Chlorohexane-1,2-diol: A similar compound with chlorine instead of bromine.

Uniqueness

(2R)-6-Bromohexane-1,2-diol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.

Eigenschaften

CAS-Nummer

918531-63-2

Molekularformel

C6H13BrO2

Molekulargewicht

197.07 g/mol

IUPAC-Name

(2R)-6-bromohexane-1,2-diol

InChI

InChI=1S/C6H13BrO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-5H2/t6-/m1/s1

InChI-Schlüssel

LPVGZZSFMIEXDY-ZCFIWIBFSA-N

Isomerische SMILES

C(CCBr)C[C@H](CO)O

Kanonische SMILES

C(CCBr)CC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.